(4-(Ethylthio)furan-3-yl)(phenyl)methanol
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Overview
Description
(4-(Ethylthio)furan-3-yl)(phenyl)methanol is a heterocyclic compound that belongs to the class of furans. It is characterized by the presence of an ethylthio group attached to the furan ring and a phenyl group attached to the methanol moiety. The molecular formula of this compound is C13H14O2S, and it has a molecular weight of 234.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Ethylthio)furan-3-yl)(phenyl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 4-(ethylthio)furan-3-carbaldehyde with phenylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere at low temperatures to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-(Ethylthio)furan-3-yl)(phenyl)methanol undergoes various chemical reactions, including:
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(4-(Ethylthio)furan-3-yl)(phenyl)methanol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4-(Ethylthio)furan-3-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the ethylthio and phenyl groups can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
(4-(Methylthio)furan-3-yl)(phenyl)methanol: Similar structure with a methylthio group instead of an ethylthio group.
(4-(Ethylthio)furan-3-yl)(phenyl)ethanol: Similar structure with an ethanol moiety instead of methanol.
Uniqueness
(4-(Ethylthio)furan-3-yl)(phenyl)methanol is unique due to the presence of both the ethylthio and phenyl groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H14O2S |
---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
(4-ethylsulfanylfuran-3-yl)-phenylmethanol |
InChI |
InChI=1S/C13H14O2S/c1-2-16-12-9-15-8-11(12)13(14)10-6-4-3-5-7-10/h3-9,13-14H,2H2,1H3 |
InChI Key |
DFXPOSATIYEYNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=COC=C1C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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